![molecular formula C16H15ClN2O B14663662 3-[(2-Chlorophenanthridin-6-yl)amino]propan-1-ol CAS No. 38052-93-6](/img/structure/B14663662.png)
3-[(2-Chlorophenanthridin-6-yl)amino]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Chlorophenanthridin-6-yl)amino]propan-1-ol is a chemical compound that belongs to the class of propanolamines It features a phenanthridine moiety substituted with a chlorine atom at the 2-position and an amino group at the 6-position, linked to a propanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chlorophenanthridin-6-yl)amino]propan-1-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenanthridine Core: The phenanthridine core can be synthesized through a cyclization reaction involving appropriate precursors.
Chlorination: The phenanthridine core is then chlorinated at the 2-position using reagents such as thionyl chloride or phosphorus pentachloride.
Amination: The chlorinated phenanthridine is reacted with an amine to introduce the amino group at the 6-position.
Attachment of the Propanol Chain: The final step involves the reaction of the amino-substituted phenanthridine with a propanol derivative under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2-Chlorophenanthridin-6-yl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the phenanthridine core or the propanol chain.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable catalysts.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced phenanthridine derivatives.
Substitution: Formation of various substituted phenanthridine derivatives.
Applications De Recherche Scientifique
3-[(2-Chlorophenanthridin-6-yl)amino]propan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[(2-Chlorophenanthridin-6-yl)amino]propan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(2-Bromophenanthridin-6-yl)amino]propan-1-ol
- 3-[(2-Iodophenanthridin-6-yl)amino]propan-1-ol
- 3-[(2-Fluorophenanthridin-6-yl)amino]propan-1-ol
Uniqueness
3-[(2-Chlorophenanthridin-6-yl)amino]propan-1-ol is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The chlorine substituent can also affect the compound’s physicochemical properties, such as solubility and stability, making it distinct from its bromine, iodine, and fluorine analogs.
Propriétés
Numéro CAS |
38052-93-6 |
|---|---|
Formule moléculaire |
C16H15ClN2O |
Poids moléculaire |
286.75 g/mol |
Nom IUPAC |
3-[(2-chlorophenanthridin-6-yl)amino]propan-1-ol |
InChI |
InChI=1S/C16H15ClN2O/c17-11-6-7-15-14(10-11)12-4-1-2-5-13(12)16(19-15)18-8-3-9-20/h1-2,4-7,10,20H,3,8-9H2,(H,18,19) |
Clé InChI |
IUHANPFLWVLHOW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)Cl)N=C2NCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



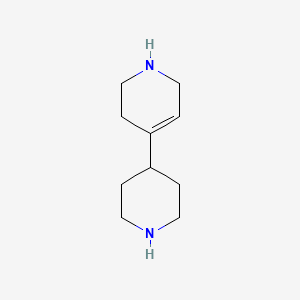

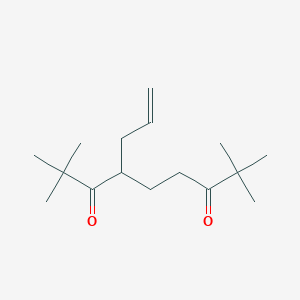

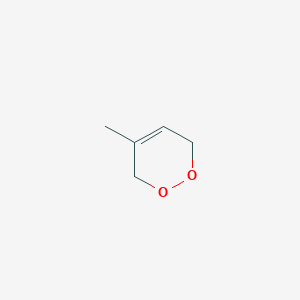
(phenylethynyl)-lambda~5~-phosphane](/img/structure/B14663609.png)
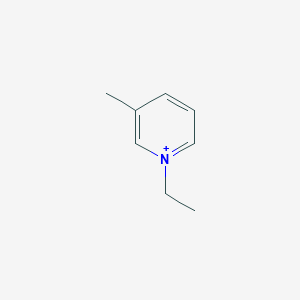
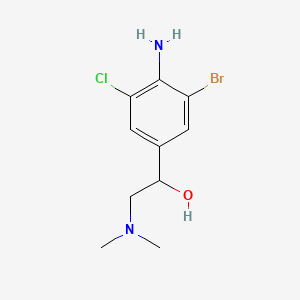

![[(1-Phenylethyl)selanyl]benzene](/img/structure/B14663644.png)
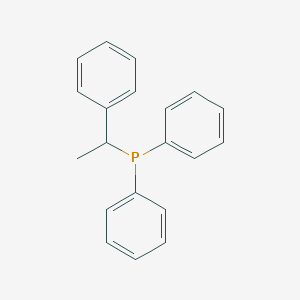
![1(3H)-Isobenzofuranone, 3-[(4-chlorophenoxy)methylene]-](/img/structure/B14663664.png)

